molecular formula C17H21NO2S B2565377 N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)pivalamide CAS No. 1797774-80-1

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)pivalamide

Cat. No.: B2565377
CAS No.: 1797774-80-1
M. Wt: 303.42
InChI Key: LJOYEWCWPSKFMG-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)pivalamide, also known as PHTH, is a compound that has gained significant attention in the scientific community due to its potential applications in a range of fields. It has a molecular formula of C17H21NO2S and a molecular weight of 303.42 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Molecular Structure and Binding Interactions

The research into molecules with complex structures such as N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)pivalamide often focuses on understanding their binding interactions and conformational dynamics. For example, studies have explored the potent s-cis-locked bithiazole correctors for cystic fibrosis therapy, emphasizing the significance of heteroatom placement and conformational constraints in enhancing molecular efficacy (G. Yu et al., 2008). Such insights are crucial for designing molecules targeting specific biological pathways or disorders.

Synthetic Methodologies and Chemical Reactions

Advancements in synthetic methodologies provide a pathway for creating and modifying complex molecules, including this compound. Research in this area includes the exploration of lithiation techniques for ring substitution, offering high yields and demonstrating the utility of specific synthetic routes for generating targeted chemical entities with desired properties (Keith Smith et al., 2012).

Biochemical and Cellular Studies

On a biochemical level, the study of molecules similar to this compound involves examining their interaction with biological molecules and their potential therapeutic applications. For instance, the evaluation of histone deacetylase inhibitors for ameliorating Alzheimer's disease phenotypes underscores the potential of certain compounds in modulating gene expression and protein function, which could lead to breakthroughs in treating neurodegenerative diseases (Hsueh-Yun Lee et al., 2018).

Drug Discovery and Development

In the realm of drug discovery, the focus on molecules like this compound extends to evaluating their pharmacological profiles and potential as therapeutic agents. Research into novel histone deacetylase inhibitors, for example, illustrates the process of identifying and optimizing compounds that exhibit significant biological activity and possess favorable pharmacokinetic properties for further development (Jinhong Feng et al., 2011).

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-17(2,3)16(20)18-11-13-9-10-14(21-13)15(19)12-7-5-4-6-8-12/h4-10,15,19H,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOYEWCWPSKFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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